4-Cyclopropoxy-6-fluoropyridin-3-amine
Description
4-Cyclopropoxy-6-fluoropyridin-3-amine is a pyridine-based heterocyclic compound featuring a cyclopropoxy group at position 4, a fluorine atom at position 6, and an amino group at position 3. This structure combines steric and electronic effects: the cyclopropoxy group introduces a strained three-membered ring, while fluorine contributes electronegativity. Such modifications are often leveraged in medicinal chemistry and agrochemicals to optimize bioavailability, metabolic stability, and target binding.
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C8H9FN2O/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
GFQOGPWTTWOULD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoropyridines, including 4-Cyclopropoxy-6-fluoropyridin-3-amine, involves several stepsFor instance, the Balz-Schiemann reaction and the Umemoto reaction are often employed for the selective fluorination of pyridines . Additionally, Suzuki-Miyaura coupling reactions can be used to introduce cyclopropoxy groups into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts is crucial in achieving the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
Medicinal Chemistry Applications
4-Cyclopropoxy-6-fluoropyridin-3-amine has been investigated for various pharmacological activities, primarily due to its interaction with specific biological targets. The compound's fluorine atom enhances its binding affinity to enzymes and receptors, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar pyridine structures have demonstrated efficacy against B-cell lymphoma, indicating a possible role for this compound in targeting oncogenic drivers like BCL6 .
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological applications, particularly in the context of neurodegenerative diseases. Research indicates that it may act as a positive allosteric modulator of metabotropic glutamate receptors, which are crucial in regulating neurotransmitter release and neuronal excitability. This modulation could provide therapeutic benefits in conditions such as Parkinson's disease .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. The presence of the cyclopropyl group and the fluorine atom significantly influence its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances selectivity and binding affinity |
| Fluorine Atom | Increases potency and stability in biological systems |
Studies have shown that modifications to these structural elements can lead to variations in activity against different biological targets, suggesting that further optimization could yield more potent derivatives.
Comparative Studies
When compared to other similar compounds, this compound exhibits distinct properties that may enhance its therapeutic potential. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-fluoropyridine | Amino group at position 2; fluorine at position 5 | Lacks cyclopropyl group; simpler structure |
| 2-Fluoro-6-methylpyridine | Fluorine at position 2; methyl at position 6 | Methyl group alters reactivity compared to cyclopropyl |
| 3-Cyclopropylpyridin-2-one | Cyclopropyl group; carbonyl at position 2 | Contains a carbonyl instead of an amine group |
These comparisons underscore the unique characteristics of this compound that could be harnessed for targeted therapeutic applications.
Case Studies and Research Findings
Several case studies have documented the efficacy of compounds related to this compound in preclinical models:
Anti-inflammatory Activity
Research has indicated that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, thus providing insights into its potential use in treating inflammatory diseases .
Pharmacokinetic Profiles
Pharmacokinetic studies demonstrate that modifications to the compound can significantly affect its bioavailability and clearance rates in vivo, which are critical factors for drug development . For instance, studies on related compounds have shown varying degrees of solubility and stability that directly influence their therapeutic applicability.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition or activation of certain enzymes and receptors, affecting various biological processes .
Comparison with Similar Compounds
1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)
- Structure : Pyrrolidine (5-membered saturated ring) with a cyclopropyl substituent at position 1 and an amine at position 3.
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : 126.1995 g/mol
- Functional Groups : Secondary amine, cyclopropyl.
- Key Differences : Unlike the pyridine-based target compound, this is a saturated heterocycle, which reduces aromaticity and alters electronic properties. The cyclopropyl group may enhance metabolic stability, but the lack of fluorine or oxygen substituents limits direct comparison.
- Safety : Requires precautions for inhalation, skin/eye contact, and ingestion, with first aid measures emphasizing immediate medical consultation .
4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS: 1196153-86-2)
- Structure : Pyridine with chlorine (position 4), trifluoromethyl (position 6), and amine (position 3).
- Molecular Formula : C₆H₄ClF₃N₂
- Molecular Weight : 196.558 g/mol
- Functional Groups: Amino, chloro, trifluoromethyl.
- Key Differences : The trifluoromethyl (CF₃) and chlorine groups are strong electron-withdrawing substituents, creating a highly electron-deficient pyridine ring. This contrasts with the target compound’s cyclopropoxy (electron-donating via oxygen) and fluorine (moderately electron-withdrawing). Such differences could influence reactivity in cross-coupling reactions or interactions with biological targets.
- Applications : Commonly used as a building block in pharmaceuticals and agrochemicals due to its stability and functional diversity .
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine (Synonyms: EN300-62065, ZINC11568699)
- Structure : Pyridine with a piperazine ring (linked via cyclopropanecarbonyl) at position 6 and an amine at position 3.
- Functional Groups: Amino, piperazine, cyclopropanecarbonyl.
- Key Differences : The piperazine moiety introduces basicity and hydrogen-bonding capacity, while the cyclopropanecarbonyl group adds steric bulk. This contrasts with the target compound’s simpler cyclopropoxy group. Such structural complexity may enhance binding to proteins but reduce membrane permeability.
- Applications : Likely explored in drug discovery for kinase inhibitors or GPCR targets due to its modular design .
Implications for Research and Development
- Electronic Effects : The target compound’s cyclopropoxy group may confer better solubility than chloro/trifluoromethyl analogs, while fluorine’s electronegativity could enhance binding specificity .
- Steric Considerations : Cyclopropoxy’s strain and bulk might limit interactions in sterically sensitive targets compared to piperazine derivatives .
- Safety Profile : Pyridine-based amines (e.g., 4-chloro-6-CF₃ analog) may require tailored handling vs. saturated heterocycles like pyrrolidine .
Biological Activity
4-Cyclopropoxy-6-fluoropyridin-3-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopropoxy group and a fluorine atom, which significantly influences its biological activity. The presence of the fluorine atom often enhances lipophilicity and metabolic stability, making it a valuable modification in drug design.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-fluoropyridine compounds exhibit antimicrobial properties. For instance, compounds derived from similar structures have shown promising activity against Mycobacterium tuberculosis (M.tb) with minimal inhibitory concentrations (MICs) ranging from 1 to 7 µg/mL . The incorporation of the cyclopropoxy group may enhance this activity through improved interaction with bacterial targets.
Receptor Agonism
Research indicates that this compound derivatives exhibit agonistic activity at dopamine receptors. A series of related compounds have been evaluated for their effects on D2 and 5-HT1A receptors, with some showing EC50 values as low as 0.9 nmol/L for D2 receptor activation . This suggests that the compound may have potential applications in treating neurological disorders such as Parkinson's disease.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyridine core, such as the introduction of electron-withdrawing or electron-donating groups, significantly affect biological efficacy. For instance, substituents that enhance lipophilicity generally correlate with increased receptor binding affinity .
| Compound | D2 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) | Metabolic Stability (T½ min) |
|---|---|---|---|
| 7b | 0.9 | 2.3 | 23.9 |
| 34c | 3.3 | 1.4 | 159.7 |
Case Studies
In a pharmacological evaluation of related compounds, one study highlighted the multitarget nature of certain derivatives, demonstrating significant agonistic activity on both D2 and serotonin receptors . These findings underscore the potential therapeutic applications in psychiatric disorders where modulation of these pathways is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
